molecular formula C7H11N3O2 B12818482 N-Isopropyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide

N-Isopropyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide

Cat. No.: B12818482
M. Wt: 169.18 g/mol
InChI Key: TUDFPZQHIWNKTA-UHFFFAOYSA-N
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Description

N-Isopropyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide: is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of an isopropyl group, a carbonyl group, and a carboxamide group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia or primary amines. This step often requires acidic or basic conditions to facilitate the cyclization process.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through the reaction of the imidazole derivative with an appropriate amine, followed by oxidation to form the carboxamide.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are frequently employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where various substituents can replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles in the presence of bases or acids.

Major Products

    Oxidation Products: Hydroxylated or carbonylated derivatives.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-Isopropyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with active sites of enzymes, making it a candidate for drug development.

Medicine

Medically, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties. Research is ongoing to determine its efficacy and safety in various medical applications.

Industry

Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of N-Isopropyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, inhibiting or modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide
  • N-Ethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide
  • N-Propyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide

Uniqueness

N-Isopropyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide is unique due to its specific isopropyl group, which influences its reactivity and interaction with biological targets. Compared to its methyl, ethyl, and propyl analogs, the isopropyl group provides a balance of steric hindrance and electronic effects, making it particularly effective in certain applications.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-oxo-N-propan-2-yl-1,3-dihydroimidazole-4-carboxamide

InChI

InChI=1S/C7H11N3O2/c1-4(2)9-6(11)5-3-8-7(12)10-5/h3-4H,1-2H3,(H,9,11)(H2,8,10,12)

InChI Key

TUDFPZQHIWNKTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CNC(=O)N1

Origin of Product

United States

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